

Structural Elucidation & Comparative Analysis: 6-Methoxyquinoline-3-carbaldehyde Derivatives

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Compound of Interest

Compound Name: 6-Methoxyquinoline-3-carbaldehyde

CAS No.: 13669-60-8

Cat. No.: B1601685

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Executive Summary

The **6-methoxyquinoline-3-carbaldehyde** scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antimalarial (resembling Quinine/Chloroquine), anticancer, and antimicrobial agents. Its structural integrity is pivotal; however, the regiochemistry of quinoline substitution—specifically distinguishing the 3-formyl position from the 4-formyl isomer—presents analytical challenges.

This guide provides a comparative technical analysis of structural elucidation methods, supported by experimental protocols and spectral data. It moves beyond basic characterization to demonstrate how advanced 2D NMR techniques (HMBC/NOESY) offer superior resolution over standard 1D methods for verifying the Vilsmeier-Haack cyclization products.

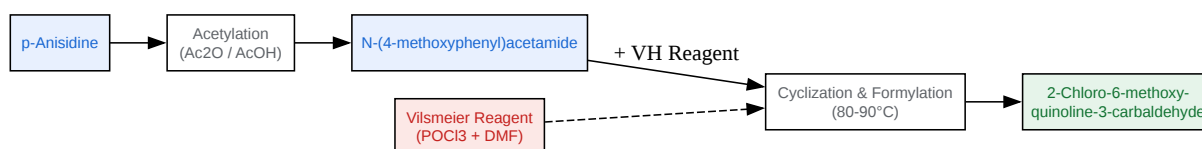
Part 1: Synthesis & Structural Context

To understand the elucidation challenge, one must understand the origin of the molecule. The dominant synthetic route is the Vilsmeier-Haack reaction, which cyclizes acetanilide derivatives.

The Synthetic Workflow

The reaction typically utilizes p-anisidine (4-methoxyaniline) converted to an acetanilide, which is then subjected to POCl

and DMF. This yields 2-chloro-6-methoxyquinoline-3-carbaldehyde, a highly reactive electrophile.



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Figure 1: Standard synthetic pathway via Vilsmeier-Haack cyclization.

Part 2: Comparative Analytical Framework

For a researcher confirming this structure, the primary challenge is distinguishing the C3-aldehyde from potential regioisomers (e.g., C4-aldehyde) or incomplete cyclization products.

Table 1: Comparative Efficacy of Elucidation Techniques

Technique	Primary Utility	Resolution Power	Limitation
1H NMR (1D)	Functional group confirmation (CHO, OMe).	Moderate	Cannot definitively prove C3 vs. C4 position without reference models.
13C NMR (APT/DEPT)	Carbon count & hybridization check.	High	Quaternary carbons (C2, C3, C4a, C8a) are often invisible in DEPT.
2D NMR (HMBC)	Gold Standard. Connects protons to distant carbons (2-3 bonds).[1]	Very High	Requires longer acquisition times; sensitive to pulse calibration.
NOE / NOESY	Spatial proximity (Stereochemistry).	High	Crucial for Schiff base derivatives (E/Z isomerism) but less critical for the core aldehyde.
HR-MS (ESI)	Molecular formula confirmation.	Absolute (Mass)	Provides no regiochemical information.
X-Ray Crystallography	Absolute 3D structural determination.	Ultimate	Requires single crystal growth (often difficult for aldehydes).

The "C4 Proton" Diagnostic Challenge

In 1D NMR, the singlet arising from the proton at position 4 (H-4) is the most critical diagnostic peak.

- Hypothesis: If the aldehyde is at C3, H-4 should appear as a singlet downfield (~8.5–8.8 ppm) due to the anisotropic effect of the adjacent carbonyl and the ring nitrogen.
- Validation: If the aldehyde were at C4, this singlet would be absent.

Part 3: Representative Experimental Data

Data synthesized from consensus literature values for 2-chloro-6-methoxyquinoline-3-carbaldehyde.

1H NMR Data (400 MHz, CDCl)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
-CHO	10.50 – 10.60	Singlet (s)	1H	Characteristic aldehyde proton; sharp singlet.
H-4	8.70 – 8.80	Singlet (s)	1H	Key Diagnostic: Deshielded by C3-CHO and aromatic ring current.
H-8	8.00 – 8.15	Doublet (d)	1H	adjacent to Nitrogen; often overlaps.
H-5	7.90 – 8.00	Doublet (d)	1H	Couples with H-7. ^[2]
H-7	7.40 – 7.50	dd	1H	Coupling with H-8 (Hz) and H-5 (Hz).
-OCH	3.90 – 4.00	Singlet (s)	3H	Characteristic methoxy group.

13C NMR Data (100 MHz, CDCl)

- Aldehyde (C=O): 188.0 – 190.0 ppm.

- C-2 (C-Cl): 148.0 – 150.0 ppm (Deshielded by Cl and N).
- C-6 (C-OMe): ~158.0 ppm.
- Methoxy (-OCH
): ~56.0 ppm.

Part 4: Advanced Elucidation Logic (HMBC)

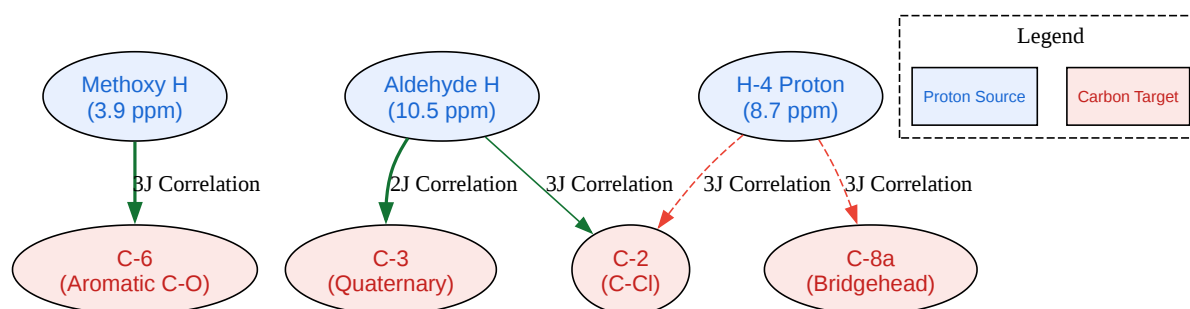
To scientifically validate the structure without X-ray data, one must use Heteronuclear Multiple Bond Correlation (HMBC). This technique visualizes 2-bond (

) and 3-bond (

) couplings.^[1]

The Validation Pathway

- Start at the Methoxy: The protons at 3.9 ppm will show a strong correlation to C-6. This anchors the assignment of the benzene ring.
- Anchor the Aldehyde: The aldehyde proton (10.5 ppm) will show a correlation to C-3 and a correlation to C-2 and C-4.
- The "Bridge" (H-4): The singlet H-4 proton is the linchpin. It must correlate to:
 - C-2 ()
 - C-8a (- the bridgehead carbon).
 - C-5 (possibly weak).



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Figure 2: HMBC Connectivity Map. Green arrows indicate correlations establishing functional group placement; Red dashed arrows indicate correlations establishing the quinoline core connectivity.

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde

Safety Warning: POCl

is violently reactive with water. All glassware must be oven-dried. Perform all operations in a fume hood.

Materials

- N-(4-methoxyphenyl)acetamide (10 mmol)
- DMF (Dimethylformamide) (30 mmol)
- POCl
(Phosphorus oxychloride) (70 mmol)
- Dichloromethane (DCM) or Chloroform (extraction)

Step-by-Step Methodology

- Vilsmeier Reagent Formation:
 - Cool dry DMF (2.5 mL) to 0°C in a round-bottom flask equipped with a drying tube.
 - Add POCl₃ (6.5 mL) dropwise with stirring. Maintain temperature below 5°C.
 - Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.
- Substrate Addition:
 - Add N-(4-methoxyphenyl)acetamide (1.65 g) portion-wise to the reagent.
 - Remove the ice bath and allow the mixture to reach room temperature.
- Cyclization:
 - Heat the reaction mixture to 80–90°C for 4–6 hours.
 - Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexane). The starting material spot should disappear.
- Quenching & Isolation:
 - Cool the mixture to room temperature.
 - CRITICAL STEP: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring.
 - Stir for 30 minutes. The yellow precipitate (product) will form.
 - Filter the solid and wash copiously with cold water to remove acidic residues.[3]
 - Recrystallize from Ethanol or Ethyl Acetate.

- Yield Expectation: 65–75%.
- Physical State: Pale yellow solid. Melting Point: ~145–147°C.

Part 6: References

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